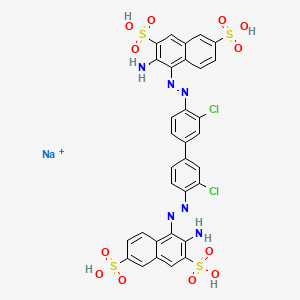
4,4'-((3,3'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt is a complex organic compound. It is characterized by its biphenyl structure with azo linkages and sulfonic acid groups. Such compounds are often used in various industrial applications, including dyes and pigments, due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((3,3’-Dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt typically involves multiple steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dichlorobiphenyl and a suitable boronic acid derivative.
Azo Coupling: The biphenyl core is then subjected to azo coupling reactions with diazonium salts derived from 3-aminonaphthalene-2,7-disulphonic acid.
Sulfonation: The final step involves sulfonation to introduce the sulfonic acid groups, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pH, and reaction times to ensure high yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Chemistry
Dyes and Pigments: The compound is used in the synthesis of dyes due to its vibrant color and stability.
Analytical Chemistry: It can be used as a reagent in various analytical techniques.
Biology and Medicine
Biological Staining: The compound may be used in staining biological tissues for microscopic analysis.
Drug Development: Its derivatives could be explored for potential pharmaceutical applications.
Industry
Textile Industry: Used in dyeing fabrics.
Paper Industry: Employed in coloring paper products.
作用機序
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and binding to various substrates. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in textile dyeing or interacting with biological tissues in staining.
類似化合物との比較
Similar Compounds
- 4,4’-((1,1’-Biphenyl)-4,4’-diyl)bis(azo)bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
- 4,4’-((3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(3-aminonaphthalene-2,7-disulphonic) acid, sodium salt
Uniqueness
The presence of the 3,3’-dichloro substituents in the biphenyl core distinguishes this compound from its analogs, potentially affecting its reactivity and binding properties. This uniqueness can influence its color properties and stability, making it suitable for specific industrial applications.
特性
CAS番号 |
83249-25-6 |
|---|---|
分子式 |
C32H22Cl2N6NaO12S4+ |
分子量 |
904.7 g/mol |
IUPAC名 |
sodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonaphthalen-1-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H22Cl2N6O12S4.Na/c33-23-11-15(1-7-25(23)37-39-31-21-5-3-19(53(41,42)43)9-17(21)13-27(29(31)35)55(47,48)49)16-2-8-26(24(34)12-16)38-40-32-22-6-4-20(54(44,45)46)10-18(22)14-28(30(32)36)56(50,51)52;/h1-14H,35-36H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);/q;+1 |
InChIキー |
GCDYRJVWIWZWBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)Cl)Cl)N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


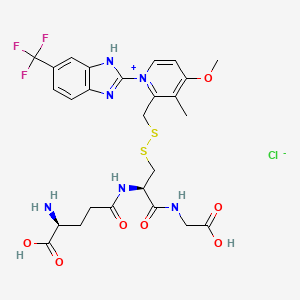
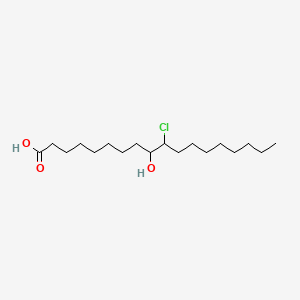

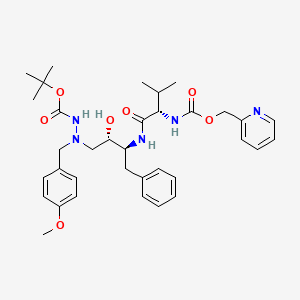

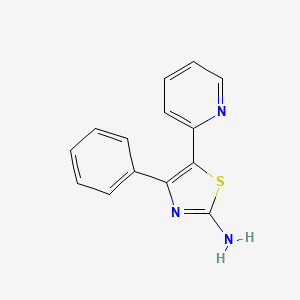
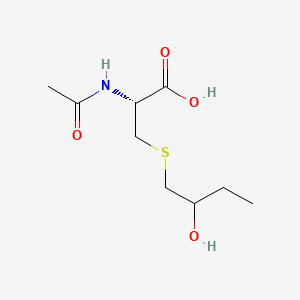
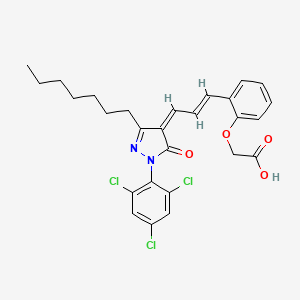


![Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12724009.png)



